REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=2)=[N:4][N:3]=[N:2]1.[C:14]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.O1CCOCC1>[CH3:14][N:3]1[N:2]=[N:1][C:5]([C:6]2[CH:7]=[CH:8][C:9]([CH:10]=[O:11])=[CH:12][CH:13]=2)=[N:4]1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
179.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
DMF dioxane
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.O1CCOCC1
|
Name
|
DMF dioxane
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.O1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
2.8 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred in an ice bath for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
finally, at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the title compound is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(N=N1)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |